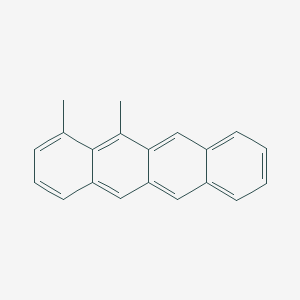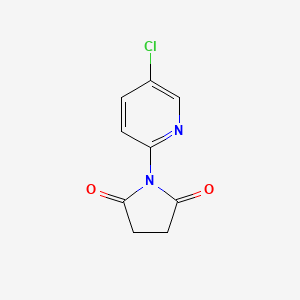![molecular formula C11H15N3O3 B12551199 N-Methyl-N-[3-(4-nitroanilino)propyl]formamide CAS No. 821780-05-6](/img/structure/B12551199.png)
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is an organic compound that features a nitroaniline moiety linked to a formamide group through a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide typically involves the reaction of N-methylformamide with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted formamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of corrosion inhibitors, gum inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-nitroaniline: Similar in structure but lacks the propyl chain and formamide group.
N-Methylformamide: Contains the formamide group but lacks the nitroaniline moiety.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the N-methyl and formamide groups.
Uniqueness
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is unique due to its combination of a nitroaniline moiety, a propyl chain, and a formamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
821780-05-6 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-methyl-N-[3-(4-nitroanilino)propyl]formamide |
InChI |
InChI=1S/C11H15N3O3/c1-13(9-15)8-2-7-12-10-3-5-11(6-4-10)14(16)17/h3-6,9,12H,2,7-8H2,1H3 |
Clé InChI |
ZSWXTWBTYNBVOW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
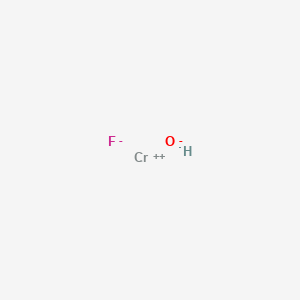
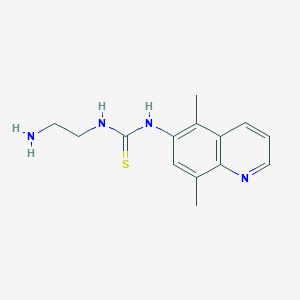
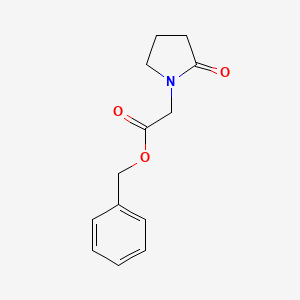
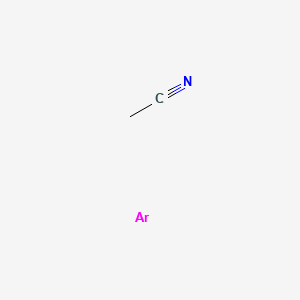
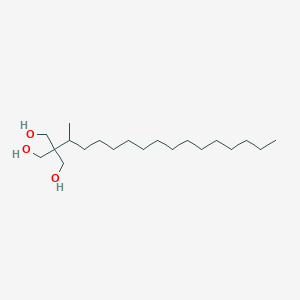
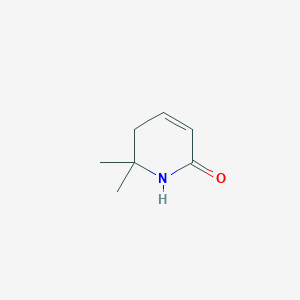
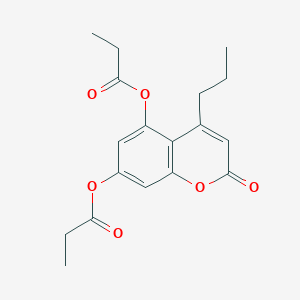
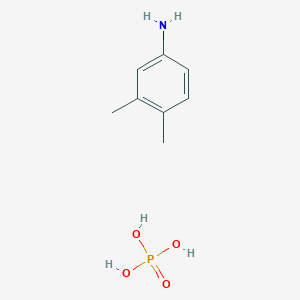
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
